molecular formula C13H8FNO3 B1356079 (4-Fluoro-3-nitrophenyl)(phenyl)methanone CAS No. 82571-93-5

(4-Fluoro-3-nitrophenyl)(phenyl)methanone

Cat. No. B1356079
CAS RN: 82571-93-5
M. Wt: 245.21 g/mol
InChI Key: VMOPTVOBYACSJN-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is a chemical compound with the CAS Number: 82571-93-5. It has a molecular weight of 245.21 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” is C13H8FNO3 . The InChI code is 1S/C13H8FNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” are not fully detailed in the sources I found. The compound has a molecular weight of 245.21 . More specific properties like melting point, boiling point, and solubility may need further investigation.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Simultaneous Double C2/C3 Functionalization of Quinoline : This compound has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via a one-step process involving the double C2/C3 functionalization of the pyridine ring of a quinoline molecule (Belyaeva et al., 2018).
  • Preparation of Poly(keto ether ether amide)s : It serves as an intermediary in the creation of novel polyamide materials with enhanced thermal stability and solubility, useful in advanced technological applications (Sabbaghian et al., 2015).

Biomedical Research

  • Antimicrobial and Antiviral Activity : Derivatives of this compound have been studied for their potential as antimicrobial and antiviral agents, with specific activities against fungi and certain viruses (Sharma et al., 2009).
  • Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives containing this compound have shown promising anti-inflammatory and antibacterial properties (Ravula et al., 2016).
  • Anticancer Potential : Certain derivatives have been identified with antiproliferative activity against human leukemia cells (Vinaya et al., 2011).

Structural Chemistry

  • Crystallography and Molecular Structure : The compound and its derivatives have been extensively studied in crystallography to understand their molecular and crystal structures, which is crucial in the design of new materials and drugs (Obregón-Mendoza et al., 2014)

Safety And Hazards

According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the compound gets into the eyes, they should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in all these cases .

Future Directions

The future directions for the use of “(4-Fluoro-3-nitrophenyl)(phenyl)methanone” are not specified in the sources I found. Given its use in research and development , it’s likely that future work will continue to explore its properties and potential applications.

properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOPTVOBYACSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561946
Record name (4-Fluoro-3-nitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-nitrophenyl)(phenyl)methanone

CAS RN

82571-93-5
Record name (4-Fluoro-3-nitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 496 parts of aluminum chloride in 900 parts of benzene was added dropwise a solution of 256 parts of 4-fluoro-3-nitrobenzoyl chloride in 225 parts of benzene at ±10° C. Upon complete addition, stirring was continued first for 1.5 hours in an ice bath and then for 8 hours at room temperature. The mixture was heated to 60° C., cooled again and poured into crushed ice and 180 parts of concentrated hydrochloric acid. The separated organic layer was dried, filtered and concentrated. The concentrate was dissolved in 2100 parts of 2,2'-oxybispropane, the solution was treated with diatomaceous earth and activated charcoal. After filtration, the filtrate was concentrated. The crystallized product was filtered off and dried, yielding 223 parts (73%) of (4-fluoro-3-nitrophenyl) phenylmethanone; mp. 59° C. (int. 62).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, R Ning, T Ran, Q Peng, Y Liu, T Lu… - Bioorganic & Medicinal …, 2023 - Elsevier
Bromodomain and PHD finger-containing (BRPF) proteins function as epigenetic readers that specifically recognize acetylated lysine residues on histone tails. The acetyl-lysine binding …
Number of citations: 3 www.sciencedirect.com

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